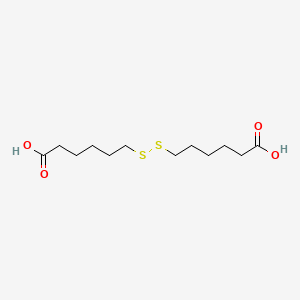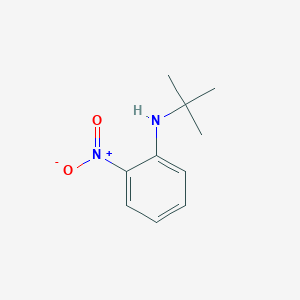
N-tert-Butyl-2-nitroaniline
Overview
Description
N-tert-Butyl-2-nitroaniline: is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and a tert-butyl group (-C(CH3)3) attached to an aniline ring
Mechanism of Action
Target of Action
N-tert-Butyl-2-nitroaniline is a nitrosoamine derivative . Nitrosoamines are known to interact with a variety of biological targets, including proteins and nucleic acids.
Mode of Action
It is known that nitrosoamines can undergo a variety of reactions, including nitrosation, which involves the transfer of a nitroso group to another molecule . This can result in the modification of the target molecule and potentially alter its function.
Biochemical Pathways
Nitrosoamines are known to be involved in the formation of n-nitroso compounds, which can have various effects on cellular processes .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (19423 g/mol) , may influence its pharmacokinetic behavior.
Result of Action
Nitrosoamines and their derivatives can have various biological effects, depending on their specific targets and the nature of their interactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its reactivity with other molecules . Additionally, the presence of other chemicals in the environment can influence the compound’s action, as they may compete with or facilitate its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Aryl Amines: One common method for preparing N-tert-Butyl-2-nitroaniline involves the oxidation of aryl amines.
Nitration of Anilines: Another approach is the nitration of anilines using nitrating agents such as tert-butyl nitrite (TBN).
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes, where aniline derivatives are treated with nitrating agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-tert-Butyl-2-nitroaniline can undergo oxidation reactions to form various nitro derivatives.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide (TBHP), dirhodium caprolactamate catalyst.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted anilines with different functional groups.
Scientific Research Applications
Chemistry: N-tert-Butyl-2-nitroaniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It can be used in the design and synthesis of new drugs with improved efficacy and reduced side effects .
Industry: this compound finds applications in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for use in various industrial processes .
Comparison with Similar Compounds
2-Nitroaniline: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
N-tert-Butyl-4-nitroaniline: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
Uniqueness: N-tert-Butyl-2-nitroaniline is unique due to the presence of both the nitro and tert-butyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-tert-butyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)11-8-6-4-5-7-9(8)12(13)14/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGVOOQGROZGET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445003 | |
| Record name | N-tert-Butyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28458-45-9 | |
| Record name | N-tert-Butyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B1610203.png)
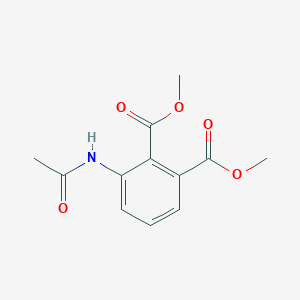

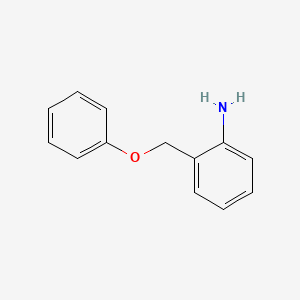
![[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane](/img/structure/B1610210.png)
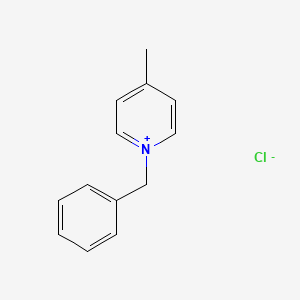
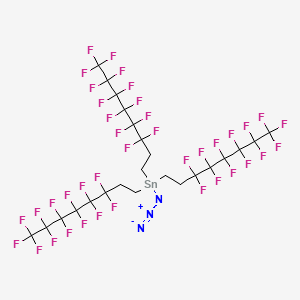

![(3aS,8bS)-7-Bromo-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid](/img/structure/B1610214.png)
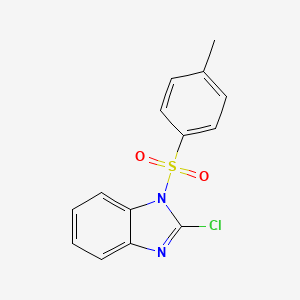
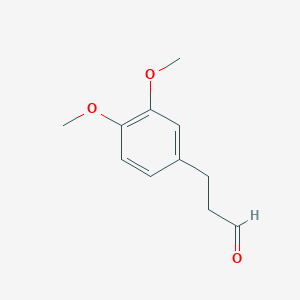
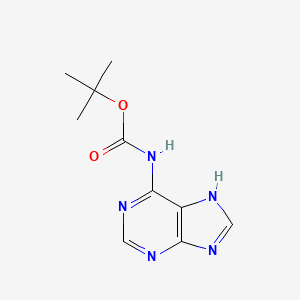
![[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B1610222.png)
